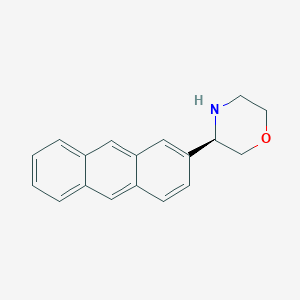

(3R)-3-(2-Anthryl)morpholine

Description

Significance of Architecturally Complex Chiral Heterocyclic Compounds in Contemporary Research

Chiral heterocyclic compounds are molecules that contain a ring structure with at least one non-carbon atom (heteroatom) and possess a non-superimposable mirror image. numberanalytics.com This property, known as chirality, is fundamental in many biological and chemical processes. numberanalytics.com The importance of these architecturally complex molecules in contemporary research, particularly in fields like medicinal chemistry, agrochemicals, and materials science, cannot be overstated. numberanalytics.comresearcher.life

In the pharmaceutical industry, the link between a molecule's chirality and its pharmacological activity is a critical consideration in drug design and development. nih.gov Many biological receptors and enzymes are themselves chiral, meaning they interact differently with the different enantiomers (mirror-image isomers) of a chiral drug. mdpi.com This can lead to one enantiomer having the desired therapeutic effect while the other may be less active, inactive, or even responsible for adverse effects. mdpi.com Consequently, there is a significant drive to develop enantiomerically pure compounds to improve drug safety and efficacy. mdpi.com Approximately 65% of drugs currently in use are chiral. nih.gov

The synthesis of these complex molecules is a major focus for synthetic chemists. nih.gov The development of methods to create specific stereoisomers, known as asymmetric synthesis, is a highly active area of research. researcher.life The goal is to devise efficient and selective reactions that yield the desired chiral heterocycle in high purity. researcher.lifersc.org Beyond pharmaceuticals, chiral heterocycles are used as catalysts and chiral auxiliaries in organic synthesis, helping to control the stereochemical outcome of chemical reactions. beilstein-journals.org Their unique properties also make them valuable in materials science for creating materials with specific optical or electronic characteristics. numberanalytics.comresearcher.life

The Anthracene (B1667546) Moiety: Versatility in Optoelectronic and Materials Science Applications

Anthracene is a polycyclic aromatic hydrocarbon (PAH) composed of three linearly fused benzene (B151609) rings. nih.gov Its planar structure and extensive π-conjugated system give rise to unique electronic and photophysical properties that make it a valuable component in materials science and optoelectronics. nih.govscbt.com

One of the most prominent applications of anthracene and its derivatives is in organic light-emitting diodes (OLEDs). frontiersin.org They are used as emissive materials, particularly for blue light, due to their high charge carrier mobility and ability to emit light efficiently when electrically excited. frontiersin.org The incorporation of anthracene scaffolds can enhance the brightness and color purity of OLED displays and lighting. frontiersin.org The inherent thermal stability of anthracene, which is stable up to about 300°C, is also advantageous for the fabrication and operation of such devices. frontiersin.org

The photophysical properties of anthracene also make it suitable for use in other areas. Its strong absorption in the UV-visible spectrum and its fluorescence capabilities are leveraged in the development of chemical sensors for detecting various analytes, including environmental pollutants and biological molecules. frontiersin.orgaip.org Furthermore, anthracene derivatives are used as fluorescent probes to study phenomena like energy transfer. scbt.comaip.org The ability of anthracene to undergo photodimerization, a reversible reaction triggered by light, is being explored for the development of photoresponsive materials and molecular switches. scbt.comresearchgate.net

Key Properties and Applications of Anthracene

| Property | Description | Primary Application Area |

|---|---|---|

| High Charge Carrier Mobility | Efficient transport of electrical charges through the material. | Organic Electronics (OLEDs, OFETs) frontiersin.org |

| Strong UV-Vis Absorption & Blue Fluorescence | Absorbs ultraviolet light and emits blue light. aip.org | OLEDs, Chemical Sensors, Fluorescent Probes frontiersin.orgaip.org |

| Planar Structure & π-π Stacking | Flat molecular shape allows for effective intermolecular interactions. nih.govfrontiersin.org | Organic Semiconductors scbt.com |

| Thermal Stability | Maintains structural integrity at high temperatures (up to ~300°C). frontiersin.org | Materials Processing & Device Stability frontiersin.org |

| Photodimerization Capability | Undergoes reversible [4+4] cycloaddition upon UV irradiation. scbt.comresearchgate.net | Photoresponsive Materials, Molecular Switches scbt.com |

The Morpholine (B109124) Scaffold: A Privileged Framework in Synthetic Methodologies and Chemical Design

The morpholine ring is a six-membered saturated heterocycle containing both an amine and an ether functional group. jchemrev.comjchemrev.com In the field of medicinal chemistry, it is considered a "privileged scaffold." nih.govnih.gov This term refers to molecular frameworks that are able to provide useful ligands for more than one type of biological receptor or enzyme by making judicious structural modifications. nih.gov The morpholine moiety is found in numerous approved drugs and bioactive molecules, valued for its favorable physicochemical properties and the metabolic stability it often imparts. nih.govnih.gov

The inclusion of a morpholine ring can improve a drug molecule's pharmacokinetic profile, for instance by enhancing its solubility and metabolic stability. nih.govsci-hub.se For example, in the anticancer drug Gefitinib, the morpholine group was added to prolong its plasma half-life. sci-hub.se The ring is a versatile and readily accessible building block in organic synthesis, as it can be easily introduced as an amine reagent or constructed through various synthetic methods. nih.govnih.gov

Its utility extends beyond medicinal chemistry. Morpholine and its derivatives are used widely in industrial applications, serving as corrosion inhibitors, rubber-processing chemicals, optical brighteners, and solvents. jchemrev.comiarc.fr In organic synthesis, morpholines can act as bases or catalysts. beilstein-journals.org The combination of the ether and amine groups within the stable ring structure makes it a reliable and multifunctional component in chemical design. jchemrev.comjchemrev.com

Applications of the Morpholine Scaffold

| Field | Application | Reasoning / Benefit |

|---|---|---|

| Medicinal Chemistry | Component of Drugs (e.g., Gefitinib) | Improves pharmacokinetic properties (e.g., solubility, metabolic stability). nih.govsci-hub.se |

| Organic Synthesis | Synthetic Building Block / Catalyst / Base | Readily accessible and synthetically versatile. beilstein-journals.orgnih.gov |

| Industrial Chemistry | Corrosion Inhibitor | Protects metals from degradation. jchemrev.com |

| Industrial Chemistry | Rubber Additive | Used as an intermediate for rubber accelerators. iarc.fr |

| Agrochemicals | Component of Fungicides | Contributes to the biological activity of certain agricultural products. |

Research Rationale for (3R)-3-(2-Anthryl)morpholine: Bridging Chiral Heterocycles and Polycyclic Aromatic Hydrocarbons

The rationale for designing and studying a molecule like this compound stems from the desire to create a hybrid structure that synergistically combines the distinct and advantageous properties of its constituent parts. This compound merges the fluorescent and electronically active anthracene moiety with the structurally significant and chiral morpholine scaffold.

The primary research motivations for investigating such a compound include:

Development of Chiral Fluorescent Probes: The anthracene unit provides strong fluorescence, while the chiral morpholine unit can introduce stereospecific recognition capabilities. This combination is ideal for creating chiral sensors or probes that can selectively detect or interact with other chiral molecules (enantiomers) in biological or chemical systems. The use of chiral solvating agents like (R)-(+)-2,2,2-trifluoro-1-(9'-anthryl)ethanol to analyze enantiomers by NMR spectroscopy highlights the utility of combining anthracene with chiral recognition. researchgate.net

Creation of Novel Optoelectronic Materials: By incorporating a chiral element into an electronically active PAH system, researchers can explore how chirality influences the bulk material properties, such as the packing of molecules in the solid state. This could lead to new materials for nonlinear optics or chiroptical switches, where the material's optical properties can be modulated by light in a stereo-dependent manner.

Exploration in Medicinal Chemistry: Given that both anthracene derivatives and morpholine scaffolds have been investigated for anticancer properties, their combination offers a new avenue for drug discovery. nih.govnih.govontosight.ai The anthracene part could act as a DNA intercalator or a photosensitizer for photodynamic therapy, while the chiral morpholine could mediate specific interactions with biological targets like enzymes or receptors, potentially leading to higher efficacy and selectivity. nih.govnih.gov

The synthesis of this compound represents a targeted effort to build a complex, multifunctional molecule. The "3R" designation specifies the precise three-dimensional arrangement at the chiral center of the morpholine ring, which is crucial for ensuring stereochemically controlled interactions. The study of such molecules advances the fundamental understanding of how to integrate different functional units into a single molecular entity to achieve novel functions and applications.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H17NO |

|---|---|

Molecular Weight |

263.3 g/mol |

IUPAC Name |

(3R)-3-anthracen-2-ylmorpholine |

InChI |

InChI=1S/C18H17NO/c1-2-4-14-10-17-11-16(18-12-20-8-7-19-18)6-5-15(17)9-13(14)3-1/h1-6,9-11,18-19H,7-8,12H2/t18-/m0/s1 |

InChI Key |

BNYGUUWNFUJGMN-SFHVURJKSA-N |

Isomeric SMILES |

C1COC[C@H](N1)C2=CC3=CC4=CC=CC=C4C=C3C=C2 |

Canonical SMILES |

C1COCC(N1)C2=CC3=CC4=CC=CC=C4C=C3C=C2 |

Origin of Product |

United States |

Stereochemical Control and Mechanistic Insights in 3r 3 2 Anthryl Morpholine Synthesis

Principles of Asymmetric Induction in Heterocycle Synthesis

Asymmetric induction is the process of preferentially forming one enantiomer or diastereomer over another during a chemical reaction. In the context of synthesizing heterocycles like morpholines, this is often achieved through the use of chiral catalysts, auxiliaries, or reagents that create a chiral environment, influencing the reaction pathway. The goal is to maximize the formation of the desired stereoisomer, quantified by enantiomeric excess (ee) or diastereomeric ratio (dr).

Transition-metal-catalyzed reactions are particularly powerful for this purpose. nih.gov For instance, the asymmetric hydrogenation of a prochiral dehydromorpholine precursor is a direct and atom-economical method to install the stereocenter at the C3 position. nih.govresearchgate.net Other strategies include intramolecular cyclization of substrates containing a pre-existing stereocenter or the use of organocatalysts to facilitate enantioselective ring formation. semanticscholar.org The choice of strategy depends on the availability of starting materials and the desired complexity of the final product.

Chiral Catalyst Design and Optimization, exemplified by Chiral Phosphine Ligands and Organocatalysts

The efficacy of an asymmetric synthesis heavily relies on the design of the chiral catalyst. pnas.org The catalyst, typically a metal complex with a chiral organic ligand or a purely organic molecule (organocatalyst), must effectively transfer its stereochemical information to the substrate during the rate-determining step of the reaction. pnas.org

Chiral Phosphine Ligands: These are among the most successful ligands in asymmetric catalysis, particularly in hydrogenation reactions. For the synthesis of chiral morpholines, rhodium or iridium complexes bearing chiral bisphosphine ligands are often employed. nih.govrsc.org The ligand's structure creates a well-defined chiral pocket around the metal center. Key design features include:

C₂-Symmetry: Many successful ligands possess a C₂ axis of rotation, which reduces the number of possible competing diastereomeric transition states. pnas.org

Bite Angle: The P-Metal-P angle, known as the bite angle, influences both the reactivity and the enantioselectivity of the catalyst. Large bite angles can be particularly effective in creating a rigid and selective catalytic environment. nih.govrsc.org

Steric and Electronic Properties: The substituents on the phosphorus atoms and the ligand backbone can be tuned to optimize steric hindrance and electronic effects, thereby maximizing enantioselectivity. illinois.edu

Organocatalysts: These are metal-free small organic molecules that can catalyze asymmetric transformations. rsc.org For heterocycle synthesis, chiral amines, thioureas, or phosphoric acids are common. They operate through various activation modes, such as forming chiral iminium ions or enolates. In the context of morpholine (B109124) synthesis, an organocatalyst could facilitate an intramolecular aza-Michael addition to a prochiral precursor, thereby establishing the C3 stereocenter. semanticscholar.org The design of organocatalysts focuses on creating a specific network of non-covalent interactions (e.g., hydrogen bonding) to control the substrate's orientation in the transition state. mdpi.com

| Catalyst Type | Example Ligand/Catalyst | Metal (if applicable) | Typical Reaction | Key Design Feature |

|---|---|---|---|---|

| Chiral Phosphine Ligand | (S,S)-DIOP | Rhodium, Iridium | Asymmetric Hydrogenation | C₂-Symmetric Backbone |

| Chiral Phosphine Ligand | (R)-BINAP | Ruthenium, Rhodium | Asymmetric Hydrogenation, Isomerization | Axial Chirality |

| Chiral Phosphine Ligand | SKP-Phos | Rhodium | Asymmetric Hydrogenation of Dehydromorpholines semanticscholar.org | Large Bite Angle semanticscholar.org |

| Organocatalyst | Proline Derivatives | N/A | Aldol, Mannich, Michael Reactions | Secondary Amine Functionality |

| Organocatalyst | Takemoto Catalyst (Thiourea-based) | N/A | Michael Addition, Aza-Henry Reactions | Bifunctional H-bonding mdpi.com |

| Organocatalyst | Chiral Phosphoric Acid (e.g., TRIP) | N/A | Pictet-Spengler, Friedel-Crafts Reactions | Brønsted Acidity, Chiral Pocket |

Transition State Analysis in Enantioselective Transformations

Understanding the geometry and energetics of the transition state is crucial for explaining and predicting the stereochemical outcome of a reaction. Transition state analysis combines experimental mechanistic studies with computational modeling (e.g., Density Functional Theory, DFT) to build a picture of how the catalyst and substrate interact at the molecular level. nih.govacs.org

In the asymmetric hydrogenation of a dehydromorpholine precursor to form a 3-substituted morpholine, the substrate must coordinate to the chiral metal catalyst in a specific orientation. There are typically four possible transition state structures leading to the R and S enantiomers. The chiral ligand ensures that the transition states leading to one enantiomer are energetically favored over those leading to the other. This energy difference (ΔΔG‡) directly correlates with the enantiomeric excess of the product. Mechanistic insights suggest that non-covalent interactions, such as hydrogen bonding between the substrate and the catalyst ligand, can be critical for achieving high levels of stereocontrol. nih.govorganic-chemistry.orgubc.ca For example, in the synthesis of 3-substituted morpholines, hydrogen-bonding interactions between the substrate's ether oxygen and the catalyst's ligand can lock the substrate into a specific conformation, leading to high enantioselectivity. nih.govorganic-chemistry.orgubc.ca

Diastereoselective and Enantioselective Control in the Formation of the (3R)-Stereocenter

Several catalytic methodologies can be envisioned for the enantioselective synthesis of (3R)-3-(2-Anthryl)morpholine, targeting the formation of the C3 stereocenter with high fidelity.

One of the most direct approaches is the asymmetric hydrogenation of a corresponding 3-(2-anthryl)-dehydromorpholine precursor. This method has proven effective for a range of 2-substituted and some 3-substituted morpholines. nih.govresearchgate.net A rhodium complex with a chiral bisphosphine ligand, particularly one with a large bite angle, could be highly effective in differentiating the two faces of the enamine double bond, leading to the desired (3R) product with high enantiomeric excess. nih.govsemanticscholar.orgrsc.org

Another powerful strategy involves a tandem one-pot reaction sequence. For instance, an intramolecular hydroamination of an appropriate aminoalkyne substrate can generate a cyclic imine, which is then reduced in situ via asymmetric transfer hydrogenation using a Noyori-Ikariya type catalyst, such as RuCl(S,S)-Ts-DPEN. nih.govorganic-chemistry.orgubc.ca This approach has successfully yielded various 3-substituted morpholines with excellent enantioselectivities (>95% ee). nih.govubc.ca The success of this reaction often depends on a crucial hydrogen-bonding interaction between the substrate and the catalyst. nih.govorganic-chemistry.org

A third approach is the regio- and stereoselective ring-opening of a chiral, activated aziridine (B145994) with a suitable nucleophile, followed by intramolecular cyclization. For example, a chiral N-activated 2-(2-anthryl)aziridine could be opened by a haloalcohol, and subsequent base-mediated ring closure would yield the desired morpholine. nih.gov This method provides excellent control over the stereocenter, as the reaction proceeds via an Sₙ2 mechanism, leading to an inversion of configuration at the carbon being attacked. nih.gov

| Methodology | Substrate Type | Typical Catalyst/Reagent | Stereoselectivity Achieved (for analogous systems) | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Dehydromorpholine | [Rh(COD)(SKP-Phos)]BF₄ | Up to 99% ee | semanticscholar.orgrsc.org |

| Tandem Hydroamination/Asymmetric Transfer Hydrogenation | Ether-containing aminoalkyne | Ti(NMe₂)₂(bis-amidate) then RuCl(S,S)-Ts-DPEN | >95% ee | nih.govorganic-chemistry.orgubc.ca |

| Sₙ2 Ring-Opening of Aziridine | N-activated aziridine + haloalcohol | Lewis Acid (e.g., BF₃·OEt₂), then base (e.g., NaH) | High (enantiopure starting material) | nih.gov |

| Rhodium-catalyzed Intramolecular Cyclization | Nitrogen-tethered allenol | [Rh(COD)₂]BF₄ / (R)-BINAP | Up to >99:1 dr, >99.9% ee | rsc.org |

Methodologies for Chiral Purity and Absolute Configuration Determination

After a successful asymmetric synthesis, it is imperative to determine the enantiomeric purity (ee) and the absolute configuration of the product. Several analytical techniques are available for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for determining enantiomeric purity. The enantiomers are separated on a chiral stationary phase, and the ratio of their peak areas gives the enantiomeric excess.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR cannot distinguish between enantiomers directly, the use of a chiral derivatizing agent (CDA) can convert the enantiomers into diastereomers, which are distinguishable by NMR. By reacting the morpholine product with an enantiopure CDA, two different diastereomeric products are formed, which will exhibit different chemical shifts in the ¹H or ¹⁹F NMR spectrum. frontiersin.org An alternative is the use of chiral solvating agents, which form transient diastereomeric complexes with the analyte. An in-tube derivatization method using polymer-supported coupling agents allows for rapid preparation of derivatives for NMR analysis without requiring purification. nih.govnovartis.com

Chiroptical Spectroscopy: These techniques measure the differential interaction of chiral molecules with polarized light.

Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of left and right circularly polarized infrared light. By comparing the experimental VCD spectrum of the synthesized morpholine with a spectrum calculated for a known configuration (e.g., the R configuration) using DFT, the absolute configuration can be unambiguously assigned. nih.gov

Electronic Circular Dichroism (ECD): This method is analogous to VCD but uses ultraviolet-visible light. It is particularly useful for molecules with strong chromophores, such as the anthryl group in the target molecule. mdpi.com

X-ray Crystallography: If a suitable single crystal of the product (or a derivative) can be grown, X-ray diffraction provides an unambiguous determination of the absolute configuration. This method is often considered the "gold standard" for structure elucidation. mdpi.com

| Method | Information Provided | Advantages | Limitations |

|---|---|---|---|

| Chiral HPLC | Enantiomeric Purity (ee) | High accuracy, widely available. | Does not provide absolute configuration. Requires method development. |

| NMR with Chiral Derivatizing Agents | Enantiomeric Purity, aids in Absolute Configuration assignment frontiersin.org | Provides structural information. Can be done directly in an NMR tube. nih.gov | Requires enantiopure derivatizing agent. Potential for kinetic resolution. |

| Vibrational Circular Dichroism (VCD) | Absolute Configuration nih.gov | Applicable to solutions/oils, no crystallization needed. nih.gov | Requires specialized equipment and computational support. |

| Electronic Circular Dichroism (ECD) | Absolute Configuration mdpi.com | Highly sensitive for molecules with chromophores. | Requires computational support; can be complex for flexible molecules. |

| X-ray Crystallography | Absolute Configuration | Unambiguous determination of 3D structure. | Requires a high-quality single crystal, which can be difficult to obtain. |

Advanced Research Applications of 3r 3 2 Anthryl Morpholine and Analogues

Application as Fluorescent Probes and Sensors in Chemical Systems

The high fluorescence quantum yield, chemical stability, and potential for facile chemical modification make anthracene (B1667546) and its derivatives excellent platforms for the development of fluorescent molecular probes. nih.gov These probes are instrumental for detecting and quantifying various analytes, such as metal ions and small molecules, with high sensitivity and selectivity. nih.govmdpi.com

The design of an effective fluorescent probe is centered on integrating a fluorophore, which is the signal-producing component, with a recognition site (receptor) that selectively interacts with the target analyte. researchgate.net In the context of (3R)-3-(2-Anthryl)morpholine analogues, the anthracene unit serves as the fluorophore. The sensing mechanism relies on a discernible change in the fluorescence properties of the anthracene core upon binding of an analyte to the recognition site.

Several key photophysical mechanisms are exploited in the design of these probes:

Photoinduced Electron Transfer (PET): In a PET sensor, the recognition site can donate an electron to the excited fluorophore (or vice versa), quenching the fluorescence. When the analyte binds to the recognition site, it alters its redox potential, inhibiting the PET process and "turning on" the fluorescence. The morpholine (B109124) moiety, with its lone pair of electrons on the nitrogen atom, can act as a PET donor, a principle often used in designing pH sensors where protonation of the nitrogen suppresses PET and enhances fluorescence. nih.govnih.gov

Intramolecular Charge Transfer (ICT): This mechanism involves a change in the electronic distribution within the molecule upon excitation. Binding of an analyte can modulate the ICT character, leading to a shift in the emission wavelength, which allows for ratiometric sensing.

Excimer/Exciplex Formation: This involves the formation of a transient complex between an excited-state fluorophore and a ground-state molecule. Analyte binding can promote or inhibit the formation of these species, resulting in a change in the emission spectrum.

The selection of the recognition site is critical for selectivity. For metal ion sensing, moieties containing heteroatoms like nitrogen and oxygen, such as the morpholine group, can act as effective chelating agents.

Anthracene-based fluorescent probes have been successfully developed for the detection of a wide range of analytes. The morpholine substituent in this compound provides a potential binding site that could be leveraged for specific sensing applications.

Ion Detection: Derivatives of anthracene have been engineered to act as highly selective and sensitive chemosensors for various metal ions. For instance, probes have been designed for the "turn-on" detection of mercury (Hg²⁺) and chromium (Cr³⁺) ions in aqueous media. nih.govacs.org The sensing mechanism often involves the hydrolysis of a bond or a complexation event that restores the fluorescence of the anthracene core. acs.org A probe integrating a thiophene (B33073) moiety with an aminoanthracene scaffold demonstrated a low detection limit of 0.4 μM for Cr³⁺. nih.gov Similarly, anthracene-thioacetal derivatives have shown a rapid "turn-on" response to Hg²⁺ with very low limits of detection. acs.org The nitrogen and oxygen atoms of the morpholine ring in this compound could potentially coordinate with specific metal ions, leading to a detectable fluorescence response.

Small Molecule Detection: Beyond simple ions, anthracene derivatives have been applied to the detection of small molecules. For example, fluorescent aggregates of an anthracene-based chalcone (B49325) were used to sense the nitroaromatic explosives picric acid and 2,4-dinitrophenol (B41442) in aqueous solutions. nih.gov Another area of application is pH sensing, where the protonation state of a basic site, such as the nitrogen atom in a morpholine ring, can modulate the fluorescence output through mechanisms like PET. nih.gov

| Anthracene Derivative Class | Target Analyte | Sensing Mechanism | Detection Limit | Key Feature |

|---|---|---|---|---|

| Anthracene-Thiophene Schiff Base | Chromium (III) ions | "Turn-on" fluorescence via C=N bond hydrolysis | 0.4 μM nih.gov | Operable in aqueous media with fast response (<1 min). nih.gov |

| Anthracene-Thioacetals | Mercury (II) ions | "Turn-on" fluorescence via desulfurization | Nanomolar range acs.org | High selectivity and sensitivity in mixed buffer solutions. acs.org |

| Anthracene-Chalcone | Picric Acid (PA), 2,4-Dinitrophenol (2,4-DNP) | Fluorescence quenching of aggregates | Not specified | Effective in aqueous media and on test strips. nih.gov |

| Anthracene Carboxyimide-Selenide | Hypochlorous acid (HOCl) | Oxidation of selenium, leading to fluorescence enhancement | 36.2 nM rsc.org | Rapid response (<4 seconds) for real-time monitoring. rsc.org |

Contributions to Advanced Materials Science and Optoelectronics

The rigid, planar, and highly conjugated structure of the anthracene core imparts significant electronic and photophysical properties that are highly desirable in materials science. Anthracene derivatives are foundational components in the development of organic electronics, including light-emitting diodes and transistors. researchgate.netrsc.org

Anthracene derivatives are versatile materials in optoelectronic devices due to their strong fluorescence, high charge carrier mobility, and thermal stability. researchgate.netresearchgate.net

Organic Light-Emitting Diodes (OLEDs): In OLEDs, anthracene derivatives are widely utilized as blue light emitters, which are crucial for full-color displays and white lighting. rsc.orgrsc.org Their high photoluminescence quantum yields and appropriate energy levels make them efficient for electroluminescence. Beyond their role as emitters, they also function as hole-transporting and electron-transporting materials, facilitating the movement of charge carriers within the device to the emissive layer. researchgate.net The performance of these materials can be finely tuned by modifying the substituents on the anthracene core, which affects their thermal stability, electronic properties, and ultimately, the efficiency and color purity of the OLED. rsc.orgnbinno.com For example, a non-doped OLED based on an anthracene derivative achieved a high external quantum efficiency of 7.03% for deep-blue emission. rsc.org

| Device Type | Anthracene Derivative Role | Key Performance Metric | Example Compound Class |

|---|---|---|---|

| OLED | Deep-Blue Emitter | External Quantum Efficiency (EQE): 7.03% (non-doped) rsc.org | Carbazole-functionalized Anthracenonitriles rsc.org |

| OLED | Blue Emitter | EQE: 7.28% (doped) rsc.org | Di-carbazole-functionalized Anthracenonitriles rsc.org |

| OFET | p-type Semiconductor | Charge Carrier Mobility: >2 cm²/V·s researchgate.net | 2,6-Diphenylanthracene (Host Material) researchgate.net |

| OFET | p-type Semiconductor | Charge Carrier Mobility: ~0.02 cm²/V·s (in 2003) mdpi.com | Early Anthracene-based molecules mdpi.com |

Anthracene was one of the first organic compounds in which semiconducting properties were studied. sci-hub.sewikipedia.org Its derivatives remain a cornerstone of organic semiconductor research. They can be used as standalone molecular semiconductors in crystalline form or incorporated as active units into polymeric materials. wikipedia.org The introduction of anthracene moieties into a polymer backbone can impart desirable electronic and optical properties, creating materials for applications in flexible circuits, sensors, and solar cells. researchgate.net The ability to functionalize the anthracene core allows for control over solubility and processability, which are critical for fabricating devices from these organic materials. researchgate.net

Thermochromic and photochromic materials exhibit a reversible change in color in response to heat and light, respectively. Anthracene derivatives are well-known for their photochromic behavior, which is based on a reversible [4+4] photodimerization reaction. mdpi.com When exposed to UV light, two anthracene molecules can join together to form a colorless dimer. researchgate.net This process can be reversed by heating or by irradiation with light of a different wavelength, which regenerates the original anthracene monomers and restores the color and fluorescence. mdpi.com

This reversible photochemical reaction makes anthracene derivatives excellent candidates for creating molecular switches, optical data storage systems, and smart materials. mdpi.com For example, this property has been used to reversibly control the behavior of single-molecule magnets (SMMs) and to achieve complete quenching of photoluminescence upon irradiation. researchgate.net The photodimerization process can also be harnessed to create "photocrowns," which are crown ethers synthesized photochemically. researchgate.net

Utility as Chiral Building Blocks and Scaffolds in Organic Synthesis

The this compound scaffold is a valuable chiral building block in synthetic organic chemistry. A chiral building block is a molecule possessing one or more stereocenters that can be incorporated into a larger molecule, thereby transferring its chirality to the new, more complex structure. The utility of this specific scaffold is derived from the combination of the morpholine ring's three-dimensional structure and the anthryl group's distinct properties.

The construction of complex molecules, particularly those with biological activity, often relies on a modular approach where pre-functionalized, stereochemically defined fragments are assembled. The this compound unit is an exemplary scaffold for this purpose. The morpholine ring, being a saturated heterocycle, provides a rigid three-dimensional framework, which is a desirable feature in medicinal chemistry for controlling the spatial orientation of appended functional groups.

Key features that enable its use in synthesizing complex architectures include:

Defined Stereochemistry: The (R)-configuration at the C3 position provides a fixed stereochemical anchor point.

Orthogonal Functionalization Sites: The secondary amine (N-H) of the morpholine ring can be readily functionalized without affecting the C3-anthryl stereocenter. Similarly, the anthracene ring can be subjected to electrophilic substitution or other modifications, providing a secondary site for molecular elaboration.

Structural Rigidity and Diversity: The bulky anthryl group locks the conformation of the adjacent stereocenter, while the morpholine ring itself can be a precursor to other cyclic or acyclic structures through ring-opening or rearrangement reactions. This allows for the generation of diverse molecular shapes from a single starting block.

The synthesis of diverse libraries of substituted morpholines is a strategy to expand chemical diversity for screening collections. mdpi.com By starting with an enantiomerically pure core like this compound, chemists can systematically vary substituents on the nitrogen and the aromatic ring to create a family of structurally related but distinct compounds for biological evaluation.

A critical application of chiral molecules is their use as ligands in transition-metal-catalyzed asymmetric reactions. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product. researchgate.net While thousands of chiral ligands have been developed, there is a continuous need for novel structures that can offer improved reactivity and selectivity for specific transformations. researchgate.netnih.gov

The this compound framework is a promising precursor for a new class of chiral ligands. The design of effective ligands often involves incorporating multiple coordinating atoms that can bind to the metal center, forming a stable chelate complex. The morpholine unit already contains two heteroatoms, nitrogen and oxygen. The nitrogen atom is a strong Lewis base and a common coordination site in many successful ligands.

Potential strategies for converting this compound into a catalytic ligand include:

N-Functionalization: The secondary amine can be derivatized with a group containing another donor atom, such as a phosphine, an oxazoline, or a pyridine. For example, reaction with 2-(diphenylphosphino)benzaldehyde (B1302527) followed by reduction would yield a P,N-bidentate ligand. Such nonsymmetrical P,N-ligands have proven highly effective in many catalytic reactions, in some cases outperforming traditional C2-symmetric ligands. nih.gov

Anthracene Functionalization: The anthracene ring can be functionalized at a position ortho to the morpholine attachment point (e.g., the 1- or 3-position) with a donor group like a phosphine, an amino group, or a methoxy (B1213986) group. This would create a bidentate ligand where the chiral center is held in close proximity to the metal, potentially leading to high levels of enantiocontrol.

The combination of the stereogenic center at C3, the coordinating nitrogen atom, and the rigid anthryl backbone provides a robust framework for designing ligands tailored for reactions like asymmetric hydrogenation, allylic substitution, or C-H functionalization. nih.govmdpi.com

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening for identifying starting points for drug development. mdpi.comrsc.org FBDD uses libraries of small, low-molecular-weight compounds ("fragments") to probe a biological target. researchgate.net Identified fragment "hits," which typically bind with low affinity, are then optimized and grown into more potent, drug-like molecules. researchgate.netnih.gov

An ideal fragment library should sample a broad chemical space with a limited number of compounds, emphasizing three-dimensional shapes. mdpi.com this compound possesses several characteristics that make it and its analogues excellent candidates for inclusion in fragment libraries:

Structural Complexity and 3D Shape: Unlike many flat aromatic fragments, the saturated morpholine ring imparts a distinct three-dimensional architecture.

Defined Vectors for Growth: The molecule has clear, synthetically accessible points for modification—the N-H bond and various positions on the anthracene ring. This allows chemists to systematically "grow" the fragment once a binding mode is identified. nih.gov

Favorable Physicochemical Properties: The core scaffold contains both hydrogen bond acceptors (oxygen and nitrogen) and a large hydrophobic surface (anthracene), enabling it to participate in various types of interactions with a protein target. While the parent compound's molecular weight may exceed the typical "Rule of Three" guideline for fragments (MW < 300 Da), smaller analogues (e.g., a (3R)-3-phenylmorpholine) would fit, with the anthryl version representing a "grown" or elaborated fragment. researchgate.net

The systematic synthesis of a library of morpholine derivatives, varying the stereochemistry and the position and nature of substituents, provides a powerful tool for exploring the chemical space around a biological target. mdpi.com

Theoretical and Computational Chemistry Studies

Computational chemistry provides indispensable tools for understanding the structure, properties, and reactivity of molecules at an atomic level. For a chiral molecule like this compound, theoretical studies are crucial for analyzing its conformational landscape and predicting its electronic and photophysical behavior.

The biological activity and chemical reactivity of a flexible molecule are governed by its conformational preferences. The morpholine ring can, in principle, adopt several conformations, including the stable chair form and higher-energy boat and twist-boat forms. For the parent morpholine molecule, the chair conformer is significantly more stable. uow.edu.au The introduction of a bulky substituent, such as the 2-anthryl group at the C3 position, has a profound impact on the ring's conformational equilibrium.

Molecular mechanics and quantum chemical calculations are used to perform conformational analysis and determine the relative energies of different stereoisomers and conformers. For this compound, the key conformational questions are:

Ring Conformation: The molecule is expected to exist overwhelmingly in a chair conformation to minimize torsional and steric strain.

Substituent Orientation: The 2-anthryl group can occupy either an axial or an equatorial position on the chair ring. Due to the significant steric bulk of the planar anthracene system, the equatorial conformation is expected to be strongly favored to avoid destabilizing 1,3-diaxial interactions with the axial hydrogens on the ring.

The energy difference between the equatorial and axial conformers can be calculated, providing a quantitative measure of this preference. This conformational rigidity is advantageous in rational drug design and ligand development, as it reduces the entropic penalty upon binding to a target or metal center.

| Conformer | Substituent Position | Key Dihedral Angle (°C) | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|---|

| Chair | Equatorial | ~175-180 | 0.00 | >99.9 |

| Chair | Axial | ~60-70 | >5.0 | <0.1 |

| Twist-Boat | - | - | >6.0 | <0.01 |

The anthracene moiety is a well-studied chromophore known for its distinct UV-Vis absorption and fluorescence properties. rsc.orgnih.gov Quantum chemical methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are essential for understanding how the attachment of the (3R)-morpholine group modifies the electronic and photophysical characteristics of the anthracene core.

These calculations can predict:

Electronic Structure: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be determined. For anthryl-substituted systems, the HOMO is often localized on the electron-rich anthracene ring, while the LUMO is also spread across the π-system. nih.gov The morpholine ring, being a saturated, electron-donating group, can raise the energy of the HOMO, potentially leading to a red-shift (a shift to longer wavelengths) in the absorption spectrum compared to unsubstituted anthracene.

Absorption and Emission Spectra: TD-DFT calculations can simulate the UV-Vis absorption spectrum by calculating the energies and oscillator strengths of electronic transitions (e.g., S₀ → S₁). The calculations can also provide insights into the nature of these transitions, such as π→π* transitions localized on the anthracene core or charge-transfer transitions involving the morpholine nitrogen. rsc.orgnih.gov

Excited-State Dynamics: The attachment position of a substituent on the anthracene ring significantly impacts excited-state properties. Studies on 2-substituted versus 9-substituted anthracenes show that the linking mode alters the electronic communication between the substituent and the chromophore. rsc.orgnih.gov The 2-substituted pattern, as in this compound, generally results in a less sterically hindered and more planar geometry between the substituent and the ring compared to the 9-substituted analogue. This enhanced electronic communication can influence the rates of processes like intersystem crossing and fluorescence, thereby affecting the fluorescence quantum yield and lifetime. rsc.orgnih.gov

| Compound | Key Transition Type | Calculated HOMO-LUMO Gap (eV) | Predicted λmax (Absorption) | Predicted Emission Type |

|---|---|---|---|---|

| Anthracene | π→π | ~3.5 | ~375 nm | Fluorescence |

| This compound | π→π (perturbed) | Slightly Reduced | Red-shifted vs. Anthracene | Fluorescence |

| 2-Aminoanthracene | π→π* with CT character | Reduced | ~400 nm | Fluorescence |

Reaction Pathway Elucidation and Rational Catalyst Design

A deep understanding of reaction mechanisms is fundamental to the advancement of chemical synthesis. In the realm of asymmetric catalysis, the elucidation of reaction pathways involving chiral organocatalysts like this compound and its analogues provides the necessary insights for the rational design of more efficient and selective catalysts. This section explores the intricate details of how mechanistic studies, combining experimental and computational approaches, pave the way for the development of novel catalytic systems with enhanced performance.

The catalytic cycle of organocatalysts is often a complex sequence of events involving the formation of transient intermediates and transition states. Understanding the stereochemistry-determining step is of paramount importance for predicting and controlling the enantioselectivity of a reaction. For catalysts derived from the this compound scaffold, non-covalent interactions such as hydrogen bonding and π-π stacking involving the anthryl moiety are frequently postulated to play a crucial role in orienting the substrates within the catalytic pocket.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for mapping the potential energy surface of a reaction. These theoretical calculations can provide detailed geometries of transition states, allowing researchers to visualize the key interactions that govern stereoselectivity. For instance, in a hypothetical Michael addition catalyzed by a this compound derivative, DFT calculations could be employed to model the transition states leading to the (R) and (S) products. The energy difference between these diastereomeric transition states would correlate with the experimentally observed enantiomeric excess.

Table 1: Hypothetical Transition State Analysis for a Michael Addition

| Transition State | Key Non-Covalent Interaction | Calculated Relative Energy (kcal/mol) | Predicted Major Enantiomer |

| TS-R | Hydrogen bond (catalyst N-H to acceptor) and π-π stacking (anthryl and substrate aryl) | 0.0 | R |

| TS-S | Steric repulsion between substrate and anthryl group | +2.5 | - |

Experimental studies are indispensable for validating the proposed mechanisms derived from computational models. Techniques such as kinetic analysis, including the determination of reaction orders and the presence of a kinetic isotope effect, can provide evidence for the rate-determining step and the involvement of specific bonds in that step. Furthermore, the synthesis and evaluation of catalyst analogues with systematic structural modifications can shed light on the structure-activity and structure-enantioselectivity relationships.

For example, modifying the aryl group at the 3-position of the morpholine ring can have a profound impact on the catalyst's performance. By replacing the 2-anthryl group with other aromatic systems of varying steric bulk and electronic properties, researchers can probe the specific contributions of this moiety to the catalytic process.

Table 2: Influence of Aryl Substituent on Catalyst Performance in a Hypothetical Aldol Reaction

| Catalyst Analogue | Aryl Substituent | Yield (%) | Enantiomeric Excess (%) |

| 1a | 2-Anthryl | 95 | 98 |

| 1b | Phenyl | 88 | 75 |

| 1c | 1-Naphthyl | 92 | 90 |

| 1d | 9-Phenanthryl | 96 | 99 |

The insights gained from these combined mechanistic studies form the foundation for the rational design of new and improved catalysts. If, for example, it is determined that a specific hydrogen bond is crucial for high enantioselectivity, new catalyst designs might focus on incorporating additional hydrogen bond donors or pre-organizing the catalyst's conformation to favor this interaction. Similarly, if steric hindrance is identified as a key controlling element, the size and shape of the catalyst's substituents can be fine-tuned to maximize stereochemical induction. This iterative process of mechanistic investigation and catalyst redesign is a powerful paradigm for advancing the field of asymmetric organocatalysis.

Future Research Directions and Unexplored Avenues

Innovation in Green and Sustainable Synthetic Routes for Chiral Anthryl Morpholines

The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. Future research should prioritize the development of green and sustainable methods for the synthesis of (3R)-3-(2-Anthryl)morpholine and related chiral anthryl morpholines, moving away from traditional methods that may rely on hazardous reagents and generate significant waste.

Key areas for innovation include:

Biocatalysis: The use of enzymes, such as transaminases or oxidases, could offer highly stereoselective routes to chiral amines and amino alcohols, which are key precursors to chiral morpholines. nih.gov Engineering enzymes to accept bulky anthryl-containing substrates would be a significant step towards a sustainable manufacturing process. This approach offers high efficiency and selectivity under mild, environmentally friendly conditions. nih.gov

Organocatalysis: The development of novel organocatalytic methods, such as asymmetric halocyclization, can provide enantioselective pathways to chiral morpholines. rsc.org Research into organocatalysts that can effectively control the stereochemistry of the anthryl-substituted morpholine (B109124) ring would be a valuable contribution.

Flow Chemistry: Continuous flow synthesis offers enhanced safety, efficiency, and scalability compared to traditional batch processes. nih.govacs.orgmdpi.com Developing a continuous flow process for the synthesis of this compound could significantly reduce reaction times, improve yield, and minimize waste. jst.org.inuc.pt This technology allows for precise control over reaction parameters, leading to more consistent and reproducible outcomes. jst.org.in

Alternative Solvents and Reagents: Exploring the use of greener solvents, such as water or ionic liquids, and replacing hazardous reagents with more sustainable alternatives are crucial aspects of green synthesis. chemistryjournals.netajgreenchem.com For instance, recent advancements have demonstrated the use of ethylene (B1197577) sulfate (B86663) as an efficient reagent for morpholine synthesis, which presents environmental and safety benefits over traditional methods. nih.govchemrxiv.orgchemrxiv.orgchemrxiv.org

A comparative overview of potential green synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. nih.gov | Enzyme engineering for novel substrate acceptance, scalability of enzymatic processes. |

| Organocatalysis | Metal-free catalysis, enantioselective transformations. rsc.org | Development of catalysts for specific substrate geometries, catalyst loading and recyclability. |

| Flow Chemistry | Improved safety and scalability, precise process control, higher yields. nih.govacs.org | Reactor design for specific reaction kinetics, potential for clogging with solid byproducts. jst.org.in |

| Green Reagents/Solvents | Reduced toxicity and environmental impact, potential for recycling. chemistryjournals.netajgreenchem.com | Ensuring high reactivity and selectivity in alternative solvent systems. |

Design and Synthesis of Novel this compound Derivatives with Enhanced Functionality

The functional diversity of this compound can be significantly expanded through the rational design and synthesis of novel derivatives. By modifying either the anthracene (B1667546) or the morpholine moiety, new compounds with tailored properties can be developed for a range of applications.

Future synthetic efforts could focus on:

Functionalization of the Anthracene Ring: Introduction of various substituents onto the anthracene core can modulate the electronic and photophysical properties of the molecule. For example, the addition of electron-donating or electron-withdrawing groups can fine-tune the fluorescence emission wavelength and quantum yield, making these derivatives suitable as specialized fluorescent probes. mdpi.comnih.govrsc.orgfrontiersin.orgmdpi.com

Modification of the Morpholine Ring: The nitrogen atom of the morpholine ring is a prime site for derivatization. ijprs.comresearchgate.netresearchgate.net Introducing different functional groups can alter the compound's solubility, basicity, and biological activity. For instance, attaching coordinating groups could lead to the development of novel chiral ligands for asymmetric catalysis.

Stereochemical Diversification: While the (3R) enantiomer is specified, the synthesis and study of other stereoisomers, including the (3S) enantiomer and diastereomers with additional chiral centers, could reveal stereospecific interactions in biological or chemical systems. banglajol.infonih.govbanglajol.info

Table 2 outlines potential derivatization strategies and their anticipated impact on functionality.

| Modification Site | Potential Substituents | Anticipated Functional Enhancement |

| Anthracene Ring | Electron-donating groups (-OCH3, -N(CH3)2), Electron-withdrawing groups (-NO2, -CN) | Tunable fluorescence properties, altered redox potentials. mdpi.comnih.gov |

| Morpholine Nitrogen | Alkyl chains, aromatic rings, coordinating moieties (e.g., pyridine, phosphine) | Modified solubility, potential for metal coordination and catalytic activity. ijprs.comresearchgate.net |

| Morpholine Carbon Skeleton | Additional chiral centers, bulky substituents | Enhanced stereochemical complexity for asymmetric applications. nih.gov |

Integration into Supramolecular Chemistry and Nanomaterials Science

The unique photophysical properties of the anthracene group and the defined three-dimensional structure of the chiral morpholine ring make this compound an attractive building block for supramolecular assemblies and nanomaterials. nih.govrsc.org

Unexplored avenues in this area include:

Chiral Fluorescent Sensors: The anthracene moiety is a well-known fluorophore. mdpi.comnih.govrsc.orgfrontiersin.orgmdpi.com The chiral environment provided by the morpholine ring could be exploited to develop fluorescent sensors for the enantioselective recognition of chiral molecules. The binding of an analyte could induce a change in the fluorescence signal, allowing for quantitative detection.

Self-Assembled Nanostructures: The amphiphilic nature of certain this compound derivatives could be harnessed to create self-assembled structures such as micelles, vesicles, or organogels. The chirality of the building blocks could lead to the formation of helical or other chiral nanostructures with interesting optical or catalytic properties.

Hybrid Materials: Integration of this compound into polymeric or inorganic matrices could lead to the development of novel hybrid materials. For example, its incorporation into a polymer film could result in a material with chiroptical properties, while its attachment to nanoparticles could lead to new systems for bioimaging or targeted drug delivery.

Expanding the Scope of Applications in Emerging Technologies

The distinctive combination of chirality and fluorescence in this compound opens up possibilities for its application in a variety of emerging technologies.

Future research could explore its potential in:

Asymmetric Catalysis: Derivatives of this compound could serve as chiral ligands for transition metal catalysts or as organocatalysts themselves. The rigid anthryl group can provide a well-defined steric environment, which is crucial for achieving high enantioselectivity in chemical transformations.

Chiral Sensing and Separation: The compound could be immobilized on a solid support to create a chiral stationary phase for chromatographic separation of enantiomers. Alternatively, its fluorescence properties could be utilized in high-throughput screening assays for chiral recognition.

Organic Electronics: Anthracene derivatives are known for their use in organic light-emitting diodes (OLEDs) and other organic electronic devices. The introduction of the chiral morpholine group could lead to materials with circularly polarized luminescence (CPL), which is a highly sought-after property for applications in 3D displays and secure communications.

Bioimaging: The inherent fluorescence of the anthracene moiety makes this compound and its derivatives potential candidates for use as fluorescent probes in biological imaging. The morpholine group can be functionalized to target specific cellular components, allowing for the visualization of biological processes with high spatial and temporal resolution.

The exploration of these future research directions will undoubtedly lead to a deeper understanding of the fundamental properties of this compound and pave the way for its application in a wide range of innovative technologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.